An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-(4-cyanophenyl)acetamide
An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-(4-cyanophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-chloro-N-(4-cyanophenyl)acetamide, a key intermediate in synthetic organic chemistry and drug discovery. The information presented herein is intended to empower researchers with the technical knowledge required for the effective utilization of this versatile compound.
Core Chemical Identity and Physical Properties
2-chloro-N-(4-cyanophenyl)acetamide is a bifunctional organic molecule incorporating a reactive chloroacetamide moiety and a cyano-substituted aromatic ring. This unique combination of functional groups makes it a valuable building block for the synthesis of a diverse range of more complex molecules, particularly in the realm of medicinal chemistry.[1]
Structural and General Properties
A clear understanding of the fundamental properties of a chemical is paramount before its use in any experimental setting. The key identifiers and general properties of 2-chloro-N-(4-cyanophenyl)acetamide are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-chloro-N-(4-cyanophenyl)acetamide | N/A |
| Synonyms | Acetamide, 2-chloro-N-(4-cyanophenyl)- | [1] |
| CAS Number | 1773-46-2 | [2] |
| Molecular Formula | C₉H₇ClN₂O | [1] |
| Molecular Weight | 194.62 g/mol | [1] |
| Appearance | Typically a solid at room temperature. | [1] |
Diagram 1: Chemical Structure of 2-chloro-N-(4-cyanophenyl)acetamide
Caption: 2D structure of 2-chloro-N-(4-cyanophenyl)acetamide.
Physicochemical Data
| Property | Value/Information | Source/Rationale |
| Melting Point | While no specific value is available for the title compound, the related compound 2-chloro-N-[(4-cyanophenyl)methyl]acetamide has a melting point of 137-141 °C. | [3] |
| Boiling Point | Not experimentally determined. High boiling point expected due to molecular weight and polar functional groups. | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone.[4] Limited solubility in water is anticipated due to the presence of the aromatic ring. | General principles of solubility for N-aryl acetamides. |
Synthesis of 2-chloro-N-(4-cyanophenyl)acetamide
The most direct and common method for the synthesis of 2-chloro-N-(4-cyanophenyl)acetamide is the acylation of 4-aminobenzonitrile with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Synthetic Workflow
The synthesis involves the reaction of the nucleophilic amino group of 4-aminobenzonitrile with the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.
Diagram 2: Synthesis of 2-chloro-N-(4-cyanophenyl)acetamide
Caption: General workflow for the synthesis of 2-chloro-N-(4-cyanophenyl)acetamide.
Detailed Experimental Protocol
This protocol is based on analogous procedures for the synthesis of similar N-aryl chloroacetamides.[5]
Materials:
-
4-Aminobenzonitrile
-
Chloroacetyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with two portions of DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectral Data and Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectral characteristics of 2-chloro-N-(4-cyanophenyl)acetamide based on the analysis of similar compounds.[4][5]
¹H NMR Spectroscopy
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~10.5 ppm | Singlet (broad) | 1H | Amide N-H |
| ~7.8 ppm | Doublet | 2H | Aromatic protons ortho to the cyano group |
| ~7.7 ppm | Doublet | 2H | Aromatic protons ortho to the amide group |
| ~4.3 ppm | Singlet | 2H | Methylene protons (-CH₂Cl) |
¹³C NMR Spectroscopy
| Chemical Shift (δ) | Assignment |
| ~165 ppm | Carbonyl carbon (C=O) |
| ~142 ppm | Aromatic carbon attached to the amide nitrogen |
| ~133 ppm | Aromatic carbons ortho to the cyano group |
| ~120 ppm | Aromatic carbons ortho to the amide group |
| ~118 ppm | Cyano carbon (C≡N) |
| ~108 ppm | Aromatic carbon attached to the cyano group |
| ~43 ppm | Methylene carbon (-CH₂Cl) |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 cm⁻¹ | N-H stretch (amide) |
| ~2230 cm⁻¹ | C≡N stretch (nitrile) |
| ~1670 cm⁻¹ | C=O stretch (amide I band) |
| ~1590 cm⁻¹ | N-H bend (amide II band) |
| ~1530, 1410 cm⁻¹ | Aromatic C=C stretches |
| ~750 cm⁻¹ | C-Cl stretch |
Mass Spectrometry
In mass spectrometry, 2-chloro-N-(4-cyanophenyl)acetamide is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope. Common fragmentation patterns would involve the loss of the chloroacetyl group or cleavage of the amide bond.
Reactivity and Synthetic Applications
The reactivity of 2-chloro-N-(4-cyanophenyl)acetamide is dominated by the electrophilic nature of the α-chloro acetyl group, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Substitution Reactions
The chlorine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. A wide range of nucleophiles can be employed to displace the chloride, leading to the formation of diverse molecular scaffolds.
Examples of Nucleophilic Substitution:
-
With Amines: Reaction with primary or secondary amines yields N-substituted glycinamides.
-
With Thiols: Thiolates readily displace the chloride to form thioethers.
-
With Alcohols/Phenols: In the presence of a base, alkoxides or phenoxides can react to form α-alkoxy or α-aryloxy acetamides.
-
With Cyanide: Reaction with a cyanide source can introduce a second nitrile group.
Role in the Synthesis of Bioactive Molecules
The chloroacetamide moiety is a well-established pharmacophore and a versatile synthetic handle for the construction of various heterocyclic systems and other complex molecules with potential biological activity.[6][7][8] While specific examples detailing the use of 2-chloro-N-(4-cyanophenyl)acetamide are not extensively documented in publicly available literature, its structural motifs are present in various classes of bioactive compounds, including kinase inhibitors.[9][10][11] The cyano group can also be a precursor to other functional groups or participate in cyclization reactions.
Potential Applications in Drug Discovery:
-
Synthesis of Kinase Inhibitors: The acetamide backbone is a common feature in many kinase inhibitors. The reactive chloro group allows for the introduction of various side chains to probe the binding pocket of a target kinase.
-
Construction of Heterocyclic Scaffolds: 2-chloro-N-(4-cyanophenyl)acetamide can serve as a precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent in medicinal chemistry.
-
Lead Optimization: In a drug discovery program, this compound can be used as a starting material for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-chloro-N-(4-cyanophenyl)acetamide. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2-chloro-N-(4-cyanophenyl)acetamide is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery and development. Its bifunctional nature, combining a reactive electrophilic center with a modifiable aromatic ring, provides a robust platform for the synthesis of a wide array of complex organic molecules. A thorough understanding of its chemical properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the research laboratory.
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